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molecular formula C5H8N2 B1345669 1,4-Dimethylimidazole CAS No. 6338-45-0

1,4-Dimethylimidazole

Cat. No. B1345669
M. Wt: 96.13 g/mol
InChI Key: BLHTXORQJNCSII-UHFFFAOYSA-N
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Patent
US08007680B2

Procedure details

The same procedure as in Example 1 was performed except that 38 parts of methylamine (as a 40% aqueous solution) was used in lieu of ethylamine (as a 70% aqueous solution), and 87 parts of methyl glyoxal was used in lieu of glyoxal (as a 40% aqueous solution). After the dropwise addition, a mixture comprising 1,2,4-trimethylimidazole (a-3) and 1,4-dimethylimidazole (b-3) was obtained. The obtained mixture was analyzed with HPLC to find that the weight ratio of (a-3) to (b-3) was 80:20. The mixture was further purified by distillation under the temperature and pressure conditions of 110° C. and 1.0 kPA, and the weight ratio of (a-3) to (b-3) after the purification was 85:15 (M-11). The obtained mixture was treated in the same manner as in Example 1 to obtain a mixture comprising 1,2,3,4-tetramethylimidazolium tetrafluoroborate (hereinafter, referred to as “TeMI”) and 1,3,4-trimethylimidazolium tetrafluoroborate (hereinafter, referred to as “4TMI”). By the HPLC analysis, the weight ratio between them was found to be 85:15. 212 g of the obtained mixture comprising TeMI and 4TMI was dissolved in propylene carbonate homogeneously so as to adjust the total amount to 1 liter to prepare the electrolyte solution of the present invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
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Type
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Reaction Step Two
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Reaction Step Three
[Compound]
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aqueous solution
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Reaction Step Six
[Compound]
Name
aqueous solution
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Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH2:3]([NH2:5])[CH3:4].[CH3:6][C:7]([CH:9]=O)=O.C(C=O)=O>>[CH3:1][N:2]1[CH:6]=[C:7]([CH3:9])[N:5]=[C:3]1[CH3:4].[CH3:1][N:2]1[CH:9]=[C:7]([CH3:6])[N:5]=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Seven
Name
aqueous solution
Quantity
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Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC(=C1)C)C
Name
Type
product
Smiles
CN1C=NC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08007680B2

Procedure details

The same procedure as in Example 1 was performed except that 38 parts of methylamine (as a 40% aqueous solution) was used in lieu of ethylamine (as a 70% aqueous solution), and 87 parts of methyl glyoxal was used in lieu of glyoxal (as a 40% aqueous solution). After the dropwise addition, a mixture comprising 1,2,4-trimethylimidazole (a-3) and 1,4-dimethylimidazole (b-3) was obtained. The obtained mixture was analyzed with HPLC to find that the weight ratio of (a-3) to (b-3) was 80:20. The mixture was further purified by distillation under the temperature and pressure conditions of 110° C. and 1.0 kPA, and the weight ratio of (a-3) to (b-3) after the purification was 85:15 (M-11). The obtained mixture was treated in the same manner as in Example 1 to obtain a mixture comprising 1,2,3,4-tetramethylimidazolium tetrafluoroborate (hereinafter, referred to as “TeMI”) and 1,3,4-trimethylimidazolium tetrafluoroborate (hereinafter, referred to as “4TMI”). By the HPLC analysis, the weight ratio between them was found to be 85:15. 212 g of the obtained mixture comprising TeMI and 4TMI was dissolved in propylene carbonate homogeneously so as to adjust the total amount to 1 liter to prepare the electrolyte solution of the present invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH2:3]([NH2:5])[CH3:4].[CH3:6][C:7]([CH:9]=O)=O.C(C=O)=O>>[CH3:1][N:2]1[CH:6]=[C:7]([CH3:9])[N:5]=[C:3]1[CH3:4].[CH3:1][N:2]1[CH:9]=[C:7]([CH3:6])[N:5]=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Seven
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC(=C1)C)C
Name
Type
product
Smiles
CN1C=NC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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